4-(diethylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Lipophilicity Lead optimization ADME

4-(Diethylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921870-60-2, molecular formula C24H25N3O5S2, molecular weight 499.6 g/mol) belongs to the thiazolylbenzofuran class of compounds, initially disclosed in patents as leukotriene and SRS-A antagonists. Structurally, it features a 4‑(diethylsulfamoyl)benzamide core linked to a thiazole ring, which is substituted at the 4‑position with a 7‑ethoxybenzofuran‑2‑yl moiety.

Molecular Formula C24H25N3O5S2
Molecular Weight 499.6
CAS No. 921870-60-2
Cat. No. B2890047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(diethylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
CAS921870-60-2
Molecular FormulaC24H25N3O5S2
Molecular Weight499.6
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OCC
InChIInChI=1S/C24H25N3O5S2/c1-4-27(5-2)34(29,30)18-12-10-16(11-13-18)23(28)26-24-25-19(15-33-24)21-14-17-8-7-9-20(31-6-3)22(17)32-21/h7-15H,4-6H2,1-3H3,(H,25,26,28)
InChIKeyJSNKNZGHCMLEEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Diethylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921870-60-2): Structural and Pharmacological Context for Procurement


4-(Diethylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921870-60-2, molecular formula C24H25N3O5S2, molecular weight 499.6 g/mol) belongs to the thiazolylbenzofuran class of compounds, initially disclosed in patents as leukotriene and SRS-A antagonists [1]. Structurally, it features a 4‑(diethylsulfamoyl)benzamide core linked to a thiazole ring, which is substituted at the 4‑position with a 7‑ethoxybenzofuran‑2‑yl moiety. This architecture places the compound within a pharmacophore that has been explored for anti‑inflammatory and anti‑proliferative activities, though the specific ethoxy and diethylsulfamoyl substituent combination distinguishes it from close-in analogs [1].

Why 4-(Diethylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide Cannot Be Replaced by Generic Thiazolylbenzofuran Analogs


Within the thiazolylbenzofuran series, subtle modifications to the benzofuran alkoxy substituent or the sulfamoyl group can dramatically alter target affinity, selectivity, and pharmacokinetic behavior. The 7‑ethoxy group on the benzofuran ring modulates both electronic density and steric bulk relative to the more common 7‑methoxy analog, potentially shifting binding kinetics at leukotriene receptors or other off‑target enzymes. Likewise, the N,N‑diethylsulfamoyl moiety provides a distinct hydrogen‑bond acceptor profile and lipophilic character compared to cyclic sulfamoyl variants such as morpholinosulfonyl. Generic substitution—e.g., selecting an uncharacterized methoxy or unsubstituted benzofuran congener—carries a high risk of losing the specific activity profile intended for a screening or lead‑optimization campaign [1].

Quantitative Differentiation of 4-(Diethylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide Against Its Closest Analogs


Lipophilicity Advantage of the 7‑Ethoxy Substituent Over the 7‑Methoxy Analog

The replacement of the 7‑methoxy group (present in the closest known analog, 4‑(diethylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide) with a 7‑ethoxy group increases the calculated partition coefficient (cLogP) by approximately 0.5 log units, reflecting enhanced lipophilicity that can improve membrane permeability and metabolic stability [1]. No direct head‑to‑head biological comparison between the two analogs has been published; the differentiation is based on class‑level structure–activity relationship (SAR) trends observed across benzofuran‑based inhibitors.

Lipophilicity Lead optimization ADME

Diethylsulfamoyl vs. Morpholinosulfonyl: Impact on Hydrogen‑Bonding Capacity and Selectivity

The N,N‑diethylsulfamoyl group in the target compound presents a tertiary sulfonamide with two ethyl substituents, offering fewer hydrogen‑bond donor sites and a different steric footprint compared to the morpholinosulfonyl variant (e.g., 4‑(morpholinosulfonyl)benzamide analogs). In kinase and ectonucleotidase inhibitor series, morpholinosulfonyl groups often introduce additional polarity that can reduce off‑target promiscuity but may limit cell penetration; the diethylsulfamoyl group provides a more lipophilic, compact alternative that can favor selectivity for hydrophobic binding pockets [1]. Direct comparative binding data between diethylsulfamoyl and morpholinosulfonyl benzofuran‑thiazole compounds are not available; this inference is drawn from broader sulfonamide SAR reported in the literature.

Selectivity Kinase inhibition Sulfonamide SAR

Benzofuran 7‑Ethoxy Positional Effect on Planarity and π–π Stacking Potential

The 7‑ethoxy substituent on the benzofuran ring introduces steric bulk that can influence the dihedral angle between the benzofuran and thiazole rings. Molecular modeling suggests that the ethoxy group at position 7 (ortho to the furan oxygen) may restrict rotation more than a methoxy group, potentially locking the molecule into a conformation that favors π–π stacking with aromatic residues in the target protein [1]. In contrast, a 5‑ethoxy or 6‑ethoxy regioisomer would present a different conformational ensemble, potentially reducing binding affinity. No experimental binding data comparing regioisomers are available; the inference is based on conformational analysis.

Molecular planarity π–π stacking Receptor binding

Anticipated Leukotriene Antagonism Based on Patent‑Disclosed Pharmacophore Class

The thiazolylbenzofuran scaffold has been explicitly claimed as a leukotriene and slow‑reacting substance of anaphylaxis (SRS‑A) antagonist in multiple patents, including the priority filing EP 0 528 337 A1 [1]. While no specific IC50 values for 4‑(diethylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide have been reported, structurally analogous compounds within the same patent family displayed functional antagonism of LTD4‑induced contractions in guinea pig ileum at sub‑micromolar concentrations. The combination of the 7‑ethoxybenzofuran and diethylsulfamoyl substituents fits the general pharmacophore model for optimal leukotriene receptor occupancy, suggesting that this compound retains the core anti‑inflammatory activity of the series.

Leukotriene antagonism Anti‑inflammatory SRS‑A inhibition

Optimal Use Cases for 4-(Diethylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide in Drug Discovery and Chemical Biology


Leukotriene Pathway Probe for Anti‑Inflammatory Target Validation

The compound’s structural alignment with the leukotriene antagonist pharmacophore, as defined in EP 0 528 337 A1 [1], makes it a suitable tool for in vitro studies aimed at validating the role of cysteinyl leukotrienes in inflammatory models. Its enhanced lipophilicity relative to the methoxy analog may facilitate better cell penetration in lung epithelial or smooth muscle cell assays, enabling robust target‑engagement quantification.

Cellular Selectivity Profiling Against Closely Related G‑Protein‑Coupled Receptors

The distinct diethylsulfamoyl group provides a differentiated hydrogen‑bonding profile compared to morpholinosulfonyl‑containing probes, allowing researchers to dissect the contribution of sulfonamide H‑bonding to receptor subtype selectivity. This compound can be used in parallel with the morpholinosulfonyl analog to generate selectivity fingerprints against a panel of lipid‑activated GPCRs.

Lead‑Optimization Benchmark for 7‑Alkoxybenzofuran SAR Exploration

As the ethoxy congener in a series that typically explores methoxy, ethoxy, and isopropoxy variants, this compound serves as a key benchmark for assessing the impact of alkoxy chain length on metabolic stability and oral bioavailability in rodent pharmacokinetic studies. Its predicted LogP of ~4.2 places it in the optimal range for CNS‑penetrant candidates, making it a candidate for evaluating brain‑penetrant leukotriene modulation in neuroinflammation models.

In Vitro Toxicology Screening of Thiazolylbenzofuran Derivatives

Given its structural novelty, the compound can be used as a representative of the 7‑ethoxy‑diethylsulfamoyl subclass in comprehensive in vitro safety panels (hERG, CYP inhibition, Ames) to establish a baseline toxicity profile for the series, informing the selection of safer analogs for progression into in vivo efficacy studies.

Quote Request

Request a Quote for 4-(diethylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.